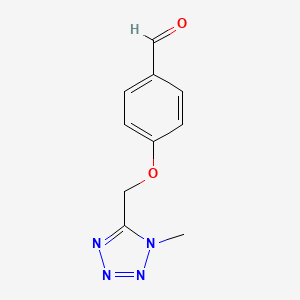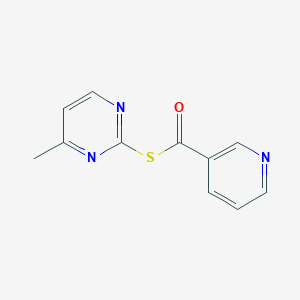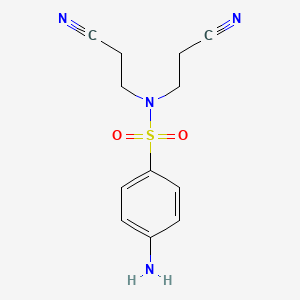
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a tetrazole-based aldehyde that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. In the case of antibacterial and antifungal activity, this compound is believed to inhibit the growth of microorganisms by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antibacterial and antifungal activity against a range of microorganisms. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde in lab experiments is its high yield of synthesis. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information on the safety and efficacy of this compound for potential use in medicinal applications. Additionally, the study of the potential use of this compound as a fluorescent probe for the detection of metal ions could lead to the development of new materials for various applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde can be synthesized using various methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with methyl 5-aminotetrazole in the presence of a suitable solvent and catalyst. The reaction produces this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-tetrazol-5-ylmethoxy)-benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use as an anti-inflammatory agent.
In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(11-12-13-14)7-16-9-4-2-8(6-15)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYMRVBCKVUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)


![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)

